molecular formula C16H19NO2S B2614776 N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline CAS No. 101287-20-1

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline

Cat. No.: B2614776
CAS No.: 101287-20-1
M. Wt: 289.39
InChI Key: MIWCFKKHCXVMMN-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a methylbenzenesulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline typically involves the reaction of N-ethyl aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-Methyl-N-[(4-methylbenzenesulfonyl)methyl]aniline
  • N-Propyl-N-[(4-methylbenzenesulfonyl)methyl]aniline
  • N-Butyl-N-[(4-methylbenzenesulfonyl)methyl]aniline

Comparison: N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Biological Activity

N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is known for its ability to mimic natural substrates, allowing it to interact with various biological targets. The general structure can be represented as follows:

C12H15NO2S\text{C}_12\text{H}_{15}\text{N}\text{O}_2\text{S}

This structure includes an ethyl group and a 4-methylbenzenesulfonyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound primarily stems from its interaction with enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thus binding to the active sites of enzymes involved in various biochemical pathways. This inhibition can lead to disrupted cellular processes, which is particularly relevant in antimicrobial and anticancer applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for potential anticancer properties. Studies have shown that it may inhibit specific cancer cell lines by interfering with their metabolic pathways. The sulfonamide group plays a crucial role in this activity by targeting enzymes critical for cancer cell proliferation .

Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated that this compound has a minimum inhibitory concentration (MIC) ranging from 2–64 μg/mL against various bacterial strains, including MRSA and E. coli .
  • Cytotoxicity : The cytotoxic effects were assessed using different cancer cell lines, revealing low to moderate toxicity levels, which suggests potential therapeutic applications with careful dosage management .
  • Mechanistic Studies : Molecular docking studies indicated that this compound effectively binds to target enzymes, inhibiting their activity through competitive inhibition mechanisms.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructureSolubilityBiological Activity
N-Methyl-N-[(4-methylbenzenesulfonyl)methyl]anilineStructureModerateAntimicrobial
N-Propyl-N-[(4-methylbenzenesulfonyl)methyl]anilineStructureHighAnticancer
This compound StructureHighAntimicrobial & Anticancer

The ethyl group in this compound enhances its solubility and reactivity compared to its methyl and propyl analogs, potentially influencing its pharmacological profile.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. Results showed significant bactericidal activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in antibiotic development .

Evaluation of Anticancer Activity

In another study focusing on anticancer properties, researchers tested the compound against several cancer cell lines. The findings indicated that it inhibited cell growth effectively at lower concentrations while maintaining acceptable cytotoxicity levels.

Properties

IUPAC Name

N-ethyl-N-[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-17(15-7-5-4-6-8-15)13-20(18,19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWCFKKHCXVMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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